molecular formula C3H7NO5S B081831 Cysteic Acid CAS No. 13100-82-8

Cysteic Acid

Cat. No.: B081831
CAS No.: 13100-82-8
M. Wt: 169.16 g/mol
InChI Key: XVOYSCVBGLVSOL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cysteic acid, also known as 3-Sulfoalanine, interacts with several targets. It has been found to interact with enzymes such as 3-oxoacyl-[acyl-carrier-protein] synthase 3 , Tyrosine-protein phosphatase non-receptor type 1 , and Penicillin acylase . These enzymes play crucial roles in various biological processes, including fatty acid synthesis, cell growth and differentiation, and antibiotic metabolism, respectively .

Mode of Action

This compound is an amino acid generated by the oxidation of cysteine, whereby a thiol group is fully oxidized to a sulfonic acid/sulfonate group . It interacts with its targets, often enzymes, and can influence their activity.

Biochemical Pathways

This compound is involved in the metabolism of cysteine. It is generated by the oxidation of cysteine and is further metabolized via 3-sulfolactate , which converts to pyruvate and sulfite/bisulfite . The enzyme L-cysteate sulfo-lyase catalyzes this conversion . This compound is also a biosynthetic precursor to taurine in microalgae .

Pharmacokinetics

It is known that this compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with multiple targets. For example, its interaction with 3-oxoacyl-[acyl-carrier-protein] synthase 3 could influence fatty acid synthesis, while its interaction with Tyrosine-protein phosphatase non-receptor type 1 could affect cell growth and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound occurs normally in the outer part of the sheep’s fleece, where the wool is exposed to light and weather . This suggests that environmental conditions such as light and temperature could potentially affect the stability and activity of this compound.

Biochemical Analysis

Biochemical Properties

Cysteic Acid is a very strong basic compound . It is an amino acid generated by oxidation of cysteine, whereby a thiol group is fully oxidized to a sulfonic acid/sulfonate group . It is further metabolized via 3-sulfolactate, which converts to pyruvate and sulfite/bisulfite . The enzyme L-cysteate sulfo-lyase catalyzes this conversion .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, in Japanese flounder, dietary supplementation with up to 0.5% this compound promotes fish growth . It has also been found that dietary this compound can affect the GH-IGF axis in Japanese flounder .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is an amino acid generated by oxidation of cysteine, whereby a thiol group is fully oxidized to a sulfonic acid/sulfonate group . It is further metabolized via 3-sulfolactate, which converts to pyruvate and sulfite/bisulfite . The enzyme L-cysteate sulfo-lyase catalyzes this conversion .

Temporal Effects in Laboratory Settings

It is known that this compound is involved in the synthesis of taurine, a process that has significant long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in Japanese flounder, dietary supplementation with up to 0.5% this compound promotes fish growth .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is an amino acid generated by oxidation of cysteine, whereby a thiol group is fully oxidized to a sulfonic acid/sulfonate group . It is further metabolized via 3-sulfolactate, which converts to pyruvate and sulfite/bisulfite .

Transport and Distribution

It is known that this compound is involved in the synthesis of taurine, a process that has significant effects on its localization and accumulation .

Subcellular Localization

It is known that this compound is involved in the synthesis of taurine, a process that has significant effects on its activity and function .

Comparison with Similar Compounds

  • Cysteine
  • Cystine
  • Taurine

Cysteic acid’s unique properties and diverse applications make it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

2-amino-3-sulfopropanoic acid
Source PubChem
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InChI

InChI=1S/C3H7NO5S/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOYSCVBGLVSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO5S
Source PubChem
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DSSTOX Substance ID

DTXSID40862048
Record name 3-Sulfoalanine
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Molecular Weight

169.16 g/mol
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Physical Description

Solid; [Merck Index], Solid
Record name Cysteic acid
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Record name Cysteic acid
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CAS No.

13100-82-8, 498-40-8
Record name DL-Cysteic acid
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Record name Cysteic Acid
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Record name 2-amino-3-sulfopropanoic acid
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Record name CYSTEIC ACID, DL-
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Record name Cysteic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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